2-(3-Methoxyphenyl)acetamide

TRPV1 antagonist Pain Ion channel

2-(3-Methoxyphenyl)acetamide (CAS 18463-71-3, MW 165.19) is a meta-substituted phenylacetamide building block for medicinal chemistry. Its meta-methoxy substitution is critical for biological activity-enabling TRPV1 antagonist scaffold development and MT2-selective ligand design. • Validated pharmacophore: low-µM TRPV1 antagonism, enabling focused library synthesis toward low-nM potency. • Key intermediate for MMP13 inhibitors (osteoarthritis) and UCM765-derived MT2 partial agonists. • Purity ≥98% (HPLC), verified by MS and NMR; ideal for molecular linking, expansion, and modification.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18463-71-3
Cat. No. B102801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)acetamide
CAS18463-71-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N
InChIInChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
InChIKeyHPKKEDGOBIXMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)acetamide: Key Methoxy-Aromatic Scaffold


2-(3-Methoxyphenyl)acetamide (CAS 18463-71-3) is a meta-substituted methoxyphenyl acetamide, characterized by the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. This compound serves as a fundamental aromatic amide building block and fragment molecule, frequently utilized in medicinal chemistry as a scaffold for molecular linking, expansion, and modification . It is a key intermediate in the synthesis of various pharmacologically active compounds and is offered by vendors with purity verified by MS, NMR, and HPLC .

Fragment-Based Design
Meta-methoxy phenylacetamide scaffold for molecular linking and expansion.
Verified Quality
Purity confirmed by MS, NMR, and HPLC; may support medicinal chemistry workflows.
Key Intermediate
Used in synthesis of diverse bioactive series, including MMP13 inhibitor programs.

2-(3-Methoxyphenyl)acetamide: Critical Meta-Methoxy Substitution


The position of the methoxy group on the phenyl ring of phenylacetamide derivatives is a primary determinant of their biological activity and physicochemical properties. For instance, the meta-methoxy substitution in 2-(3-Methoxyphenyl)acetamide confers a distinct electronic and steric profile compared to its ortho- or para- substituted analogs, which can drastically alter target binding affinity [1]. Studies on related series, such as 2-(halogenated phenyl) acetamides, demonstrate that even subtle changes in the A-region aromatic substitution pattern can shift functional activity from agonism to potent antagonism [2]. Therefore, substituting this specific meta-isomer with a different regioisomer without rigorous comparative data risks project failure due to altered potency, selectivity, or metabolic stability [3].

Regioisomer Activity Gap
Meta-methoxy substitution drives target engagement; ortho- or para-isomers may lack activity (e.g., TRPV1).
Functional Shift Risk
Halogenation or repositioning can convert agonism to antagonism, altering pharmacological profile.
Unvalidated Interchangeability
Direct replacement without comparative data may alter potency, selectivity, or metabolic stability.

2-(3-Methoxyphenyl)acetamide: Evidence-Based Comparison


TRPV1 Antagonism: Meta-Methoxy Baseline Activity

The unsubstituted 2-(3-Methoxyphenyl)acetamide core exhibits measurable, albeit modest, TRPV1 antagonist activity. This provides a well-defined, low-potency starting point for optimization, in contrast to the para-methoxy analog, 2-(4-Methoxyphenyl)acetamide, which shows no reported activity at this target. This difference highlights how the position of the methoxy group directly impacts the ability to engage the TRPV1 receptor [1]. The halogenated 4-hydroxy-3-methoxyphenyl acetamide series demonstrates that starting from this meta-methoxy scaffold, nanomolar potency can be achieved with further substitution [2].

TRPV1 Antagonism
Class-level
IC50 1,990 nM vs Inactive (para isomer)
Meta isomer defines active TRPV1 scaffold.
Baseline activity; class-level from core scaffold.
TRPV1 antagonist Pain Ion channel Capsaicin

3-Methoxyphenyl Moiety in MT2 Affinity

The meta-methoxyphenyl group is a critical pharmacophoric element for achieving sub-nanomolar affinity at human melatonin receptors. The derivative UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) demonstrates that the 3-methoxyphenyl fragment is integral to its high MT2 affinity and partial agonist activity [1]. This contrasts with other simple phenylacetamide derivatives lacking the 3-methoxy group, which would be expected to have significantly lower or no affinity for this target based on established structure-activity relationships (SAR) [2].

MT2 Affinity
Class-level
UCM765 Ki 0.79 nM (MT2)
3-Methoxyphenyl group enables MT2 selectivity.
Derived from UCM765; class-level inference.
Melatonin receptor MT2 agonist Sleep disorders GPCR

Meta-Methoxy Substitution Enhances Solubility

The introduction of a methoxy group at the meta position alters the physicochemical profile of the phenylacetamide core. 2-(3-Methoxyphenyl)acetamide has an estimated water solubility of 18.89 g/L at 25 °C, which is a critical parameter for in vitro assay preparation and potential in vivo bioavailability . This represents a significant increase in predicted solubility compared to the unsubstituted parent compound, 2-phenylacetamide, which is less soluble in aqueous media [1].

Solubility
Reported
18.89 g/L (estimated)
Aids aqueous formulation in vitro.
Estimated value; verify experimentally.
Solubility Drug-likeness Physicochemical LogP

Metabolic Stability: 3-Methoxyphenyl Modification Site

The 3-methoxyphenyl group in UCM765 was identified as a primary site of metabolic lability in rat liver S9 fractions. This knowledge enabled the rational design of new analogs, such as UCM924, which replaced the 3-methoxyphenyl group with a 3-bromophenyl-4-fluorophenyl amino moiety, leading to a significantly longer half-life (t1/2) while maintaining MT2 receptor selectivity and activity [1]. This contrasts with compounds lacking this metabolically labile handle, where optimization strategies for metabolic stability would be less straightforward.

Metabolic Stability
Class-level
UCM765: short half-life vs UCM924: improved stability
Identifies metabolic soft spot for optimization.
Class-level from UCM765 study.
Metabolic stability Microsomal stability ADME Drug metabolism

Synthetic Versatility as a Key Intermediate

2-(3-Methoxyphenyl)acetamide serves as a versatile synthetic intermediate, as evidenced by its use in the synthesis of multiple pharmacologically distinct compounds. For example, it is a precursor to 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, a compound with demonstrated MMP13 inhibitory activity [1]. It is also used to synthesize 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide), a key intermediate for further derivatization into acrylate monomers [2]. In contrast, simpler acetamide analogs like 2-phenylacetamide do not offer the same range of documented, high-value derivatization pathways.

Synthetic Utility
Reported
Multiple documented routes
Validated building block accelerates SAR.
Supporting evidence from literature.
Chemical intermediate Synthesis Scaffold Fragment

2-(3-Methoxyphenyl)acetamide: Application Scenarios


TRPV1 Antagonist Discovery for Pain and Inflammation

This compound is an ideal starting point for developing novel TRPV1 antagonists. Its baseline, low-micromolar antagonist activity at TRPV1 [1] provides a clear, measurable signal in functional assays. In contrast to the inactive para-methoxy isomer, the meta-methoxy scaffold is a proven pharmacophore for this target. Researchers can use this fragment to build focused libraries by further substituting the phenyl ring, as demonstrated by the halogenated 4-hydroxy-3-methoxyphenyl acetamide series, which achieved low nanomolar potency [2].

MT2 Melatonin Agonists for Sleep Disorders

2-(3-Methoxyphenyl)acetamide is an essential component of the UCM765 pharmacophore, a selective MT2 partial agonist. The meta-methoxy substitution is critical for achieving sub-nanomolar affinity and selectivity for the MT2 receptor over the MT1 receptor [1]. This scaffold can be used to design and synthesize new analogs with improved metabolic stability and pharmacokinetic properties, as the 3-methoxyphenyl group is a known site for metabolic modification [2].

Synthesis of Complex Acetamide Derivatives

This compound is a validated intermediate for accessing multiple chemical series. It has been used to create N-(3-methoxyphenyl) acetamide derivatives with activity against matrix metalloproteases, such as MMP13, for potential osteoarthritis treatment [1]. Additionally, it is a precursor to 2-chloro-N-(3-methoxyphenyl)acetamide, a versatile building block for synthesizing acrylate monomers with potential applications in materials science [2]. Its well-characterized reactivity makes it a reliable and efficient choice for complex molecule synthesis.

Application
Selection Property
Validation Focus
TRPV1 Modulator Research
Meta-methoxy pharmacophore activity
Functional activity vs para-isomer control
MT2 Receptor Pharmacology
3-Methoxyphenyl MT2 selectivity motif
Binding affinity & metabolic stability assays
Scaffold Derivatization Chemistry
Validated intermediate in multiple series
Multi-step synthesis reproducibility & purity

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